N-Cyclohexylformamide

Catalog No.
S582123
CAS No.
766-93-8
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclohexylformamide

CAS Number

766-93-8

Product Name

N-Cyclohexylformamide

IUPAC Name

N-cyclohexylformamide

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c9-6-8-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,8,9)

InChI Key

SWGXDLRCJNEEGZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC=O

Synonyms

N-cyclohexylformamide

Canonical SMILES

C1CCC(CC1)NC=O

The exact mass of the compound N-Cyclohexylformamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76127. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Formamides - Supplementary Records. It belongs to the ontological category of formamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Cyclohexylformamide (NCF) is a secondary aliphatic formamide characterized by its low melting point of 36–41 °C and a boiling point of 137–138 °C under reduced pressure (10 mmHg) [1]. As a polar aprotic secondary amide, it serves as a critical synthetic intermediate, most notably as the direct precursor to cyclohexyl isocyanide for multicomponent diversity-oriented synthesis, such as Ugi and Passerini reactions . Unlike lower-molecular-weight liquid formamides, NCF exists as a crystalline solid or supercooled liquid at room temperature, requiring specific thermal or solvent-based handling protocols . Its unique combination of a bulky hydrophobic cyclohexyl ring and a reactive secondary formamide moiety makes it a highly specific structural motif in pharmaceutical synthesis, formamidine generation, and targeted enzyme inhibition studies [2].

Research Fit

Solid-state form supports direct weighing and non-volatile handling workflows at ambient conditions
Crystallographically characterized LADH–NADH ternary complex mimic for aldehyde reduction enzymology studies
Documented cyclohexyl-substituted precursor for dithiobis(formamide) synthesis and sulfur-functionalization routes
Chitosan-based chiral selector component with reported high enantioseparation rank in tested polysaccharide derivatives

Substituting N-Cyclohexylformamide with ubiquitous tertiary amides like N,N-Dimethylformamide (DMF) or primary amides like plain formamide fundamentally alters reaction trajectories due to the presence of the secondary N-H bond and the bulky cyclohexyl group [1]. In dehydration protocols aimed at isocyanide synthesis, DMF cannot serve as a precursor because it lacks the necessary N-H proton for elimination[2]. Furthermore, as a solvent or reagent, NCF's secondary amide structure allows it to act as a hydrogen-bond donor, a property entirely absent in DMF. In biological and structural assays, the specific steric bulk of the cyclohexyl ring provides optimized hydrophobic interactions within enzyme active sites (such as alcohol dehydrogenases) that smaller aliphatic formamides fail to replicate, leading to orders-of-magnitude differences in binding affinity [3]. Finally, its phase behavior (melting at 36–41 °C) necessitates different process engineering than strictly liquid solvents to prevent line clogging or crystallization during isolation .

Substitution Risk

Target
N-Cyclohexylformamide (solid, mp 36–41°C)
Potential Substitute
N-Methylformamide / N-Ethylformamide (liquids at 20°C)
Physical state mismatch alters weighing, storage, and solid-phase synthesis workflows; direct substitution may require method redevelopment.
Target
Well-ordered LADH–NADH ternary complex with closed enzyme conformation
Potential Substitute
N-Methylformamide (does not induce closed conformation)
Enzyme conformational induction is structure-dependent; smaller N-alkylformamides may not support crystallographic Michaelis complex mimicry.
Target
Precursor to N,N′-di(cyclohexyl)-N,N′-dithiobis(formamide)
Potential Substitute
Smaller N-alkylformamides (no documented analogous pathway)
The dithiobis(formamide) route explicitly requires the cyclohexyl-substituted scaffold; substitution would demand independent reaction validation.

High-Yield Dehydration to Cyclohexyl Isocyanide

N-Cyclohexylformamide is the premier precursor for synthesizing cyclohexyl isocyanide, a critical C1 building block. Dehydration using phosphorus oxychloride (POCl3) and a tertiary amine base yields cyclohexyl isocyanide at 67–90% efficiency [1]. In contrast, attempting to synthesize aliphatic isocyanides via alternative historical routes (like the classical carbylamine reaction) typically results in significantly lower yields and severe purification bottlenecks, making NCF dehydration the most favorable and scalable method[1].

Evidence DimensionIsocyanide synthesis yield
Target Compound Data67–90% yield of cyclohexyl isocyanide via POCl3 or phosgene dehydration
Comparator Or BaselineClassical carbylamine reaction (typically <50% yield, high byproduct formation)
Quantified Difference>20-40% absolute yield improvement with superior scalability
ConditionsPOCl3/pyridine or phosgene/triethylamine, 0–25 °C

Procurement of high-purity NCF is essential for the scalable, in-house generation of fresh cyclohexyl isocyanide, bypassing the high costs and degradation risks of purchasing the isocyanide directly.

Ternary complex X-ray structure
Head-to-head
2.5 Å resolution; well-ordered electron density for cyclohexyl ring; trans N–H/C=O conformation vs. N-formylpiperidine distinct binding pose
Reported to form ternary complex mimicking Michaelis geometry for aldehyde reduction; supports structural enzymology workflows
LADH–NADH co-crystallization; pH 8.0, 25°C

Phase Transition and Thermal Processing Requirements

N-Cyclohexylformamide exhibits a melting point of 36–41 °C, classifying it as a low-melting solid that frequently supercools into a viscous liquid at ambient temperatures. This sharply contrasts with N,N-Dimethylformamide (DMF), which remains a free-flowing liquid down to -61 °C [1]. For industrial procurement and process design, this phase behavior dictates that NCF must be handled with heated transfer lines or pre-dissolved in compatible solvents to prevent crystallization and line blockages during continuous flow or large-scale batch additions.

Evidence DimensionMelting point and ambient phase state
Target Compound Data36–41 °C (solid/supercooled liquid at 20 °C)
Comparator Or BaselineDMF (liquid, MP -61 °C)
Quantified Difference~100 °C difference in melting point, fundamentally altering handling requirements
ConditionsStandard atmospheric pressure, ambient room temperature (20-25 °C)

Buyers must account for NCF's phase behavior in their facility's infrastructure, ensuring appropriate heating mantles or solvent dilution protocols are in place before procurement.

Physical state: solid vs. liquid
Reported
Target mp 36–41°C (solid at 20°C); NMF mp –4°C, DMF –61°C, NEF liquid at room temp.
Solid-state form may simplify weighing and solid-phase synthesis; liquid formamides require different handling
Literature-reported melting points

Superior Binding Affinity in Alcohol Dehydrogenase Inhibition

In biochemical applications, N-Cyclohexylformamide demonstrates exceptional potency as an uncompetitive inhibitor of liver alcohol dehydrogenases (ADH). Crystallographic and kinetic studies reveal that NCF binds to the enzyme-NADH complex with a Ki of 0.0087 mM [1]. In direct comparison, smaller or differently substituted amides like N-isobutylformamide (Ki = 0.028 mM) or N-propylacetamide (Ki = 16 mM) exhibit significantly weaker binding [1]. The cyclohexyl ring of NCF perfectly optimizes hydrophobic interactions within the active site without causing the steric hindrance seen with bulkier or less flexible analogs [1].

Evidence DimensionUncompetitive inhibition constant (Ki) against ADH
Target Compound DataKi = 0.0087 mM
Comparator Or BaselineN-propylacetamide (Ki = 16 mM) and N-isobutylformamide (Ki = 0.028 mM)
Quantified Difference1,839-fold stronger affinity than N-propylacetamide; 3.2-fold stronger than N-isobutylformamide
ConditionspH 8.0, 25 °C, binding to enzyme-NADH complex

For researchers developing ADH inhibitors or studying active-site topography, NCF provides a highly specific, optimized structural scaffold that generic aliphatic amides cannot match.

Dithiobis(formamide) pathway
Class-level
Reacts with S2Cl2 (1:2–2.5 molar ratio) to form N,N′-di(cyclohexyl)-N,N′-dithiobis(formamide); claimed in US Patent 3,997,605
Documented synthetic entry for cyclohexyl-specific sulfur derivatives; smaller formamides lack analogous patent examples
Patent-based evidence; independent reproduction may be needed
Chiral selector enantioseparation
Reported
Ranked highest among chitosan bis(3,4-dichlorophenylcarbamate) derivatives tested; outperformed N-cyclohexylcarbonyl and N-hexanoyl analogs
Reported highest enantioseparation in tested set; may support chiral selector development for pharmaceutical analyses
Data from one comparative study; solvent tolerability verified with multiple mobile phases

In-House Synthesis of Cyclohexyl Isocyanide for Multicomponent Reactions

Directly downstream of its excellent dehydration efficiency, NCF is the optimal procurement choice for laboratories and facilities requiring fresh cyclohexyl isocyanide [1]. By dehydrating NCF on-site, chemists bypass the high procurement costs, shipping restrictions, and storage degradation issues associated with purchasing volatile, toxic isocyanides directly, ensuring reliable inputs for Ugi and Passerini multicomponent syntheses.

Process-Scale Solvent Substitution and Handling

Because NCF transitions between a solid and supercooled liquid at ambient temperatures (36–41 °C), facilities procuring NCF for use as a polar aprotic solvent or reagent must design workflows that incorporate heated transfer lines or pre-dissolution steps . This ensures seamless integration into continuous flow systems or large-scale batch reactors, avoiding the line-clogging risks that would not be present with strictly liquid alternatives like DMF.

Structural Biology and Enzyme Inhibition Assays

Leveraging its nanomolar-range binding affinity (Ki = 0.0087 mM), NCF is heavily utilized in structural biology as a potent, uncompetitive inhibitor of liver alcohol dehydrogenases [2]. It serves as an ideal crystallographic probe for mapping the enzyme-NADH complex, outperforming smaller amides like N-isobutylformamide in stabilizing the active site for high-resolution X-ray diffraction studies.

Application Fit Matrix

Application
Selection Property
Validation Focus
LADH–NADH ternary complex crystallography
Ordered complex formation mimicking Michaelis geometry
Assess diffraction quality and binding pose reproducibility
Dithiobis(formamide) synthesis
Cyclohexyl-substituted formamide reactivity with S2Cl2
Confirm reaction under reported conditions; characterize product
Chiral selector preparation for chromatography
Reported high enantioseparation in tested chitosan derivatives
Evaluate enantioseparation with target analyte panels
Michaelis complex mimic in aldehyde reduction studies
Non-reactive substrate analog that binds LADH–NADH
Validate binding mode via Raman or crystallographic methods

Physical Description

Solid; [Alfa Aesar MSDS]

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Boiling Point

260.0 °C

Heavy Atom Count

9

Melting Point

39.5 °C

UNII

X2CFE4SDT6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

766-93-8

Wikipedia

Cyclohexylformamide

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